Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Legacy of the Pinane Scaffold
Derived from the abundant and renewable chiral pool terpenes, α- and β-pinene, the pinane scaffold represents a cornerstone in modern organic synthesis. Its rigid, bicyclic structure, adorned with stereocenters, offers a unique three-dimensional framework that has proven invaluable in the development of chiral ligands for asymmetric catalysis, complex natural product synthesis, and the creation of novel pharmaceutical agents and fragrance compounds. The strategic introduction of functional groups onto this hydrocarbon skeleton is a critical endeavor, unlocking a diverse array of molecular architectures and reactivities.
This guide provides a comparative analysis of the principal synthetic routes to functionalized pinane derivatives. We will move beyond a simple recitation of protocols to delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic pathway. By examining key performance metrics such as yield, stereoselectivity, and operational simplicity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the rich chemistry of the pinane family. We will explore the direct functionalization of the pinane core through oxidation and rearrangement, the stereoselective construction of complex appendages, and the selective saturation of the pinene olefin, providing a holistic view of the synthetic toolbox available for this versatile scaffold.
I. Direct Oxidation of the Pinane Skeleton: Accessing Key Ketones and Alcohols
Direct oxidation of the readily available pinene isomers is one of the most straightforward methods to introduce oxygen-containing functional groups, providing valuable synthons like verbenone, myrtenal, and α-pinene oxide. The choice of oxidant and catalyst is paramount, as it dictates the chemo- and regioselectivity of the transformation, steering the reaction towards allylic oxidation, epoxidation, or C-H activation.
The causality behind these selective transformations lies in the chosen reagents' mechanism of action. For instance, allylic oxidation often proceeds via radical pathways or through the formation of intermediate species that favor attack at the allylic position. In contrast, peroxy acids will typically deliver an oxygen atom to the electron-rich double bond to form an epoxide. The steric hindrance imposed by the gem-dimethyl bridge of the pinane skeleton plays a crucial role in directing the approach of the oxidizing agent, often leading to high diastereoselectivity.
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{rank=same; verbenol; pinene_oxide; myrtenal}
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caption [label="Key oxidative transformations of α-pinene.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
}
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Caption: Key oxidative transformations of α-pinene.
Comparative Data: Oxidation of α-Pinene
The following table summarizes the performance of various methods for the oxidation of α-pinene to key products like verbenone and myrtenal. This allows for a direct comparison of different catalytic systems and reaction conditions.
| Catalyst/Reagent | Oxidant | Solvent | Temp. (°C) | Time (h) | α-Pinene Conv. (%) | Product(s) & Selectivity (%) | Overall Yield (%) | Ref. |
| Pb(OAc)₄ / Na₂Cr₂O₇ | - | Benzene/Ether | 65 / 0-RT | 1 / 24 | - | Verbenone | 43 | [1] |
| CuAPO-5 (0.06) | TBHP | Chloroform | 85 | 12 | 96.8 | Verbenone (46.4) | - | [2] |
| Co-MCM-41 | O₂ | - | 75-80 | 6-9 | 97.2 | Verbenol + Verbenone (65 total) | - | [3] |
| Pd/SeO₂/SiO₂ | O₂ (6 atm) | Ethanol | 134 | 8 | 12 | Myrtenal (62) | 7.4 | [4][5] |
| Biocatalytic (P. brachyceras) | - | Culture Medium | - | 240 | 80.9 | (-)-Verbenone | - | [6] |
TBHP: tert-Butyl hydroperoxide
Experimental Protocol: Two-Step Chemical Synthesis of Verbenone from α-Pinene
This protocol, adapted from established literature, details a robust two-step chemical oxidation process that provides good yields of verbenone while preserving the stereochemistry of the starting α-pinene.[1]
Step 1: Lead Tetraacetate Oxidation to Verbenyl Acetates
-
Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 47.7 g (0.35 mol) of (+)-α-pinene in 350 mL of dry benzene.
-
Reaction Initiation: Heat the solution to 65°C. Over a 20-minute period, add 77.8 g (0.175 mol) of lead tetraacetate in portions. The reaction mixture will turn bright yellow.
-
Reaction Progression: Maintain the temperature at 65°C and continue stirring for 1 hour. The color will change to tan.
-
Work-up: Cool the solution to room temperature and filter it through a 1-inch pad of Celite. Wash the Celite pad with several 50-mL portions of benzene.
-
Extraction: To the filtrate, add 300 mL of water to precipitate lead oxides. Vigorously swirl the two-phase system intermittently for one hour. Filter the mixture again through a Celite pad. Separate the layers of the filtrate and extract the aqueous phase with three 150-mL portions of ether.
-
Isolation: Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator at room temperature to obtain a mixture of verbenyl acetates as a colorless liquid.
Step 2: Hydrolysis and Oxidation to Verbenone
-
Hydrolysis: Place the crude acetate mixture in a 250-mL round-bottomed flask. Add 150 mL of a 10% potassium hydroxide solution in aqueous methanol at room temperature. Stir the mixture for 24 hours.
-
Oxidation Reagent Preparation: In a separate 1-L flask, prepare a solution of 40 g of sodium dichromate dihydrate and 30 mL of concentrated sulfuric acid in 250 mL of water. Cool this solution to 0°C in an ice bath.
-
Oxidation: Add the dichromate solution to the hydrolyzed alcohol mixture over a 30-minute period, maintaining the temperature at 0°C. Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.
-
Work-up and Purification: Dilute the reaction mixture with 200 mL of water. Separate the layers and extract the aqueous phase with three 200-mL portions of ether. Combine the organic layers and wash with 200 mL of saturated sodium bicarbonate solution, followed by 200 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude verbenone. Purify by distillation.
II. Skeletal Rearrangements: Harnessing Cationic Intermediates
The strained bicyclo[3.1.1]heptane system of pinene is prone to skeletal rearrangements under acidic or thermal conditions. These transformations, proceeding through carbocationic intermediates, can be strategically employed to access a variety of other monoterpene scaffolds, such as camphene, limonene, and terpineol. The product distribution is highly dependent on the reaction conditions, including the nature of the acid catalyst, solvent, and temperature, which influence the stability and fate of the transient carbocationic species.
The underlying principle of these rearrangements is the relief of ring strain and the formation of more stable carbocations. For instance, the protonation of α-pinene's double bond generates a tertiary carbocation that can undergo a Wagner-Meerwein shift, leading to the ring-opened p-menthane skeleton or the rearranged bicyclic camphene skeleton. Understanding these pathways allows for the targeted synthesis of specific isomers from a common starting material.
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{rank=same; camphene; p_menthenyl_cation}
{rank=same; limonene; terpineol}
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caption [label="Simplified pathways in the acid-catalyzed rearrangement of α-pinene.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
}
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Caption: Simplified pathways in the acid-catalyzed rearrangement of α-pinene.
Comparative Data: Product Distribution in α-Pinene Rearrangement
This table highlights how different acidic catalysts and conditions can dramatically alter the product distribution from the rearrangement of α-pinene.
| Catalyst | Solvent | Temp. (°C) | Time | α-Pinene Conv. (%) | Product Distribution (%) | Ref. |
| H₂SO₄ | Acetic Acid | RT | - | - | Bornyl acetate, Fenchyl acetate, Terpinyl acetate | [7] |
| TCA/Y-zeolite | - | 100 | 10 min | 66 | Terpineol (55), Camphene, Limonene, Terpinolene | [8] |
| Au/γ-Al₂O₃ | n-Octane | 190-210 | - | - | Camphene (major), Limonene, Terpinene | [9] |
| Thermal (Pyrolysis) | - | >250 | - | - | Limonene, Ocimene, Alloocimene | [10][11] |
| HCl/HNO₃ mixture | - | RT | - | - | Bornyl chloride (65.7), Camphene, Limonene | [12] |
TCA: Trichloroacetic acid
Experimental Protocol: Synthesis of Terpineol from α-Pinene
This protocol describes the acid-catalyzed hydration and rearrangement of α-pinene to produce α-terpineol, a valuable fragrance and flavor compound.[8]
-
Catalyst Preparation (optional, for solid acids): If using a solid acid catalyst like TCA/Y-zeolite, impregnate the zeolite with the acid according to literature procedures and activate it by heating.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene.
-
Catalyst Addition: Add the acid catalyst (e.g., a mixture of phosphoric acid and acetic acid, or a solid acid catalyst). The catalyst loading should be optimized but is typically in the range of 5-15 wt% for solid acids.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction progress by GC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a liquid acid was used, neutralize the mixture with a saturated solution of sodium bicarbonate. If a solid catalyst was used, filter it off and wash with a suitable solvent (e.g., diethyl ether).
-
Extraction and Purification: Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure α-terpineol.
III. Multi-Step Synthesis of Chiral Ligands: Crafting Amino Alcohols and Diols
The most significant application of functionalized pinane derivatives is arguably their role as chiral ligands in asymmetric catalysis. The synthesis of these ligands, typically amino alcohols or diols, involves multi-step sequences starting from α-pinene, β-pinene, or their derivatives like nopinone and myrtenol. These routes are designed to install hydroxyl and amino functionalities with high stereocontrol.
Common strategies involve an initial stereoselective transformation of the starting terpene, such as epoxidation or aminohydroxylation of an allylic alcohol derived from pinene. The resulting intermediates are then elaborated through nucleophilic ring-opening of epoxides, reductions, and N-alkylation or N-acylation reactions. The causality for the high stereoselectivity often stems from the initial stereocontrolled reaction, where the inherent chirality of the pinane backbone directs the facial selectivity of the reagent attack. Subsequent transformations are often designed to proceed with retention or predictable inversion of stereochemistry.
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caption [label="A stereoselective pathway to pinane-based aminodiols.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
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Caption: A stereoselective pathway to pinane-based aminodiols.
Comparative Data: Performance of Pinane-Based Ligands in Asymmetric Catalysis
The ultimate test of a chiral ligand's efficacy is its performance in an asymmetric reaction. The following table compares various pinane-based amino alcohol and diol ligands in the well-studied enantioselective addition of diethylzinc to benzaldehyde.
| Ligand Type | Starting Material | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Ref. |
| 1,3-Aminoalcohol | (-)-Nopinone | High | Up to 85% | R | [13] |
| 1,4-Amino alcohol | (-)-β-Pinene | High | Up to 75% | S | [13] |
| Pinane-based Aminodiol | (-)-β-Pinene | 96 | 80 | R | [13] |
| 2-Amino-1,3-diol | (-)-α-Pinene | - | - | - | [14][15][16] |
| Pinane-based Diol | (-)-Nopinone | High | Up to 60% | R | [13] |
Experimental Protocol: Stereoselective Synthesis of a Pinane-Fused Oxazolidin-2-one
This protocol outlines the key steps towards the synthesis of a versatile chiral aminodiol precursor, starting from (-)-α-pinene. This method showcases a stereoselective aminohydroxylation as the key step.[14][15]
-
Synthesis of Isopinocarveol:
-
Perform a stereoselective epoxidation of (-)-α-pinene using meta-chloroperoxybenzoic acid (mCPBA).
-
Induce a base-catalyzed allylic rearrangement of the resulting epoxide using aluminium isopropoxide (Al(OiPr)₃) to yield isopinocarveol.
-
Carbamate Formation:
-
React the isopinocarveol with trichloroacetyl isocyanate.
-
Follow with an alkaline workup (e.g., K₂CO₃) to afford the corresponding allylic carbamate in good yield.
-
Stereoselective Aminohydroxylation:
-
Dissolve the carbamate in a suitable solvent system (e.g., t-butanol/water).
-
Add a catalytic amount of potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) and an oxidizing agent such as tert-butyl hypochlorite (t-BuOCl) in the presence of a base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature until completion (monitored by TLC). This step proceeds with high regio- and stereoselectivity to form the pinane-fused oxazolidin-2-one.
-
Hydrolysis to the Aminodiol (if desired):
-
The resulting oxazolidin-2-one can be hydrolyzed under basic conditions (e.g., refluxing with KOH in ethanol/water) to yield the primary 2-amino-1,3-diol, which can be further functionalized.
IV. Selective Hydrogenation: Accessing the Saturated Pinane Core
While functionalization often targets the double bond or adjacent positions, the selective saturation of α-pinene to cis-pinane is a crucial transformation for producing valuable intermediates. Cis-pinane is a key precursor for fragrances like linalool and serves as a starting material for synthesizing other functionalized pinane derivatives where the double bond is not desired.
The stereochemical outcome of the hydrogenation is dictated by the steric hindrance of the α-pinene molecule. The gem-dimethyl bridge shields the β-face of the double bond, forcing the hydrogen to add from the less hindered α-face in a syn-addition process. This inherently favors the formation of the cis-isomer. The choice of catalyst (e.g., Pd, Pt, Ru, Ni) and reaction conditions (temperature, pressure, solvent) is critical to maximize this inherent selectivity and achieve high conversion rates.
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caption [label="Stereoselective hydrogenation of α-pinene.", shape=plaintext, fontcolor="#5F6368", fontsize=10];
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Caption: Stereoselective hydrogenation of α-pinene.
Comparative Data: Catalytic Hydrogenation of α-Pinene to cis-Pinane
This table compares the performance of different heterogeneous catalysts for the selective hydrogenation of pinenes.
| Catalyst | Support | Temp. (°C) | H₂ Pressure | Conv. (%) | cis-Pinane Selectivity (%) | Ref. |
| Ru | Carbon | RT | 400 Psi | 100 | 99 | [17] |
| Ru | Alumina | RT | 400 Psi | 100 | 99-100 | [17] |
| Pd | Carbon | 25 | 10 bar | >99 | 89 | [18] |
| Pd | Alumina | 25 | 10 bar | >99 | 72 | [18] |
| Pt | Carbon | RT | 400 Psi | 100 | 98.5 | [17] |
| Ni-B | KIT-6 | 120 | 4.0 MPa | 90.6 | 97.7 | [19] |
Experimental Protocol: Solvent-Free Hydrogenation of Pinene using Pd/C
This protocol, adapted from Yang et al., describes an environmentally friendly, solvent-free method for the hydrogenation of pinenes.[18]
-
Catalyst Preparation: Add 5% Pd/C catalyst (e.g., 0.5 g) to a high-pressure autoclave.
-
Reaction Setup: Add the pinene substrate (e.g., 50 mL) to the autoclave.
-
Hydrogenation: Seal the autoclave, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 10 bar).
-
Reaction Conditions: Begin stirring and heat the reactor to the desired temperature (e.g., 25-100°C). The reaction is typically complete within a few hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Isolation: Filter the reaction mixture to remove the solid Pd/C catalyst. The catalyst can often be recycled. The filtrate consists of the pinane products and can be analyzed by GC to determine conversion and selectivity. Further purification is typically not required if high selectivity is achieved.
V. Conclusion and Future Outlook
The synthesis of functionalized pinane derivatives is a mature yet continually evolving field. The classic transformations of oxidation , rearrangement , and hydrogenation remain powerful tools for accessing a wide range of valuable products, from fragrance components to key synthetic intermediates. The choice between these direct functionalization routes is a strategic one, dictated by the desired functionality and the acceptable product profile. Oxidation offers a direct entry to valuable ketones and alcohols, while rearrangement provides access to diverse terpene skeletons. Hydrogenation, on the other hand, is the method of choice for obtaining the saturated cis-pinane core with high stereocontrol.
For applications in asymmetric catalysis, more intricate, multi-step syntheses are required to construct precisely tailored chiral ligands like amino alcohols and diols. These routes, while longer, demonstrate the power of stereocontrolled reactions such as epoxidation and aminohydroxylation to build molecular complexity on the pinane template.
Future research will likely focus on developing even more selective and sustainable methods. The use of biocatalysis, as demonstrated for verbenone synthesis, offers a promising green alternative to traditional chemical methods. Furthermore, the development of novel catalytic systems for C-H functionalization could open up new avenues for direct and selective derivatization of the pinane skeleton, bypassing the need for pre-functionalized starting materials. The continued exploration of the rich chemistry of this abundant, chiral building block will undoubtedly lead to the discovery of new synthetic methodologies and the creation of novel molecules with significant applications in science and industry.
References
-
Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst. MDPI. Available at: [Link]
-
Bajtel, Á., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 983–990. Available at: [Link]
-
Holguín-Quinones, S. V., et al. (2014). Theoretical investigations towards an understanding of the α-pinene/camphene rearrangement. ResearchGate. Available at: [Link]
-
Bajtel, Á., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PubMed. Available at: [Link]
-
Pereira Limberger, R., et al. (2007). Biotransformation of (+)-alpha-pinene to (+)-verbenone carried out by cell suspensions of Rauwolfia sellowii and Psidium brachyceras. ResearchGate. Available at: [Link]
-
Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. ResearchGate. Available at: [Link]
-
de Matos, L. B. R., et al. (2022). Comparison by Life-Cycle Assessment of Alternative Processes for Carvone and Verbenone Production. Processes, 10(9), 1716. Available at: [Link]
-
Frühbrodt, T., et al. (2024). Chemical synthesis of verbenone from its pre-precursor α-pinene and its precursor verbenol with all existent isomers. ResearchGate. Available at: [Link]
-
Williams, D. L. H., & Jones, R. H. (1966). Rearrangements of pinane derivatives. Part II. Products of acid-catalysed rearrangement of α-pinene and β-pinene in acetic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
The Exploration of Sensitive Factors for the Selective Hydrogenation of α-Pinene Over Recyclable Ni-B/KIT-6 Catalyst. Semantic Scholar. Available at: [Link]
-
Rieck, J., & Schüth, F. (2008). Mechanistic and kinetic insights into the thermally induced rearrangement of alpha-pinene. The Journal of Organic Chemistry, 73(21), 8228–8235. Available at: [Link]
-
Mokrani, T., et al. (2020). Thermal degradation of α-pinene and β-pinene: An experimental study. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Myrtenal through Allylic Oxidation of α-Pinene over a Pd/SeO2/SiO2 Catalyst. Semantic Scholar. Available at: [Link]
-
Rieck, J., & Schüth, F. (2008). Mechanistic and kinetic insights into the thermally induced rearrangement of alpha-pinene. Europe PMC. Available at: [Link]
-
Nsereko, S., et al. (2022). The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance. RSC Advances, 12(17), 10335–10365. Available at: [Link]
-
Synthesis of myrtenal through allylic oxidation of α-pinene over a Pd/SeO₂/SiO₂ catalyst. ResearchGate. Available at: [Link]
-
Wang, G., et al. (2020). Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Scientific Reports, 10(1), 18018. Available at: [Link]
-
Yang, X., et al. (2016). A Comparative Study of Solvent-Free and Highly Efficient Pinene Hydrogenation over Pd on Carbon, Alumina, and Silica Supports. Organic Process Research & Development, 20(3), 624–630. Available at: [Link]
-
Tan, S. L., et al. (2021). Development of rapid and selective epoxidation of α-pinene using single-step addition of H2O2 in an organic solvent-free process. RSC Advances, 11(54), 34220–34231. Available at: [Link]
-
Prins condensation reaction between β-Pinene and formaldehyde. ResearchGate. Available at: [Link]
-
Selka, A., et al. (2017). Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane. ResearchGate. Available at: [Link]
-
Alpha-Pinene in Acidic Conditions: Products Determination and the Reaction Kinetics. ResearchGate. Available at: [Link]
-
Rieck, J., & Schüth, F. (2008). Mechanistic and Kinetic Insights into the Thermally Induced Rearrangement of α-Pinene. ACS Publications. Available at: [Link]
-
Synthesis of nopol via Prins condensation of β-pinene and paraformaldehyde catalyzed by sulfated zirconia. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2022). CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene. Molecules, 27(22), 7935. Available at: [Link]
-
Prins reaction of β-pinene with formaldehyde. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2021). Thermal stability and oxidation characteristics of α-pinene, β-pinene and α-pinene/β-pinene mixture. RSC Advances, 11(34), 20972–20983. Available at: [Link]
-
ALLYLIC OXIDATION OF α-PINENE OVER SUPPORTED SeO2- BASED CATALYSTS. CONICET. Available at: [Link]
-
Erman, M. B. (2008). Chemistry around pinene and pinane: a facile synthesis of cyclobutanes and oxatricyclo-derivative of pinane from cis- and trans-pinanols. Chemistry & Biodiversity, 5(7), 1311–1324. Available at: [Link]
- Method for synthesizing verbenol and verbenone with alpha-pinene. Google Patents.
-
Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. MDPI. Available at: [Link]
-
Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Available at: [Link]
-
The [3+2]Cycloaddition Reaction. University of California, Irvine. Available at: [Link]
-
The influence of the [4+2] cycloaddition reaction mechanism on its stereochemistry. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]
-
Bajtel, Á., et al. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. MDPI. Available at: [Link]
-
All-carbon [3 + 2] cycloaddition in natural product synthesis. PubMed Central. Available at: [Link]
-
Theoretical Studies on [3 + 2]-Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. UNCW Institutional Repository. Available at: [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. Available at: [Link]
Sources